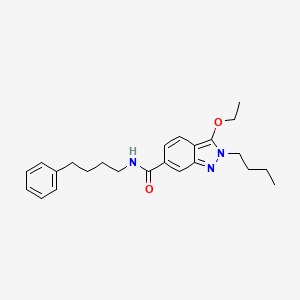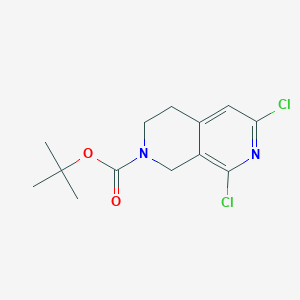
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and chlorinated reagents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.
Biology
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Enzyme Inhibition: Studied as an inhibitor for specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The specific pathways and targets would depend on the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-2,7-naphthyridine: A structurally related compound with similar biological activities.
tert-Butyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: Lacks the chlorine substituents but shares the core structure.
Uniqueness
The presence of tert-butyl and dichloro substituents in tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate may confer unique properties such as increased lipophilicity, enhanced biological activity, or specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C13H16Cl2N2O2 |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
tert-butyl 6,8-dichloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-6-10(14)16-11(15)9(8)7-17/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
RPJOAXLGRKQAKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC(=C2C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)

![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
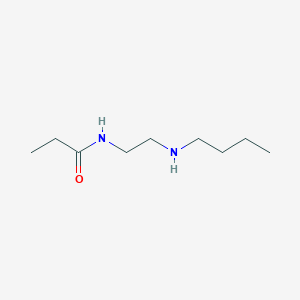
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
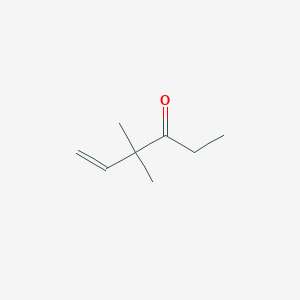
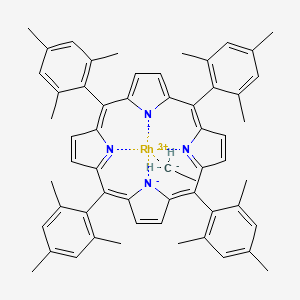
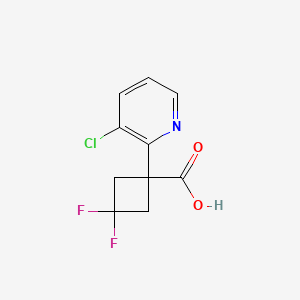
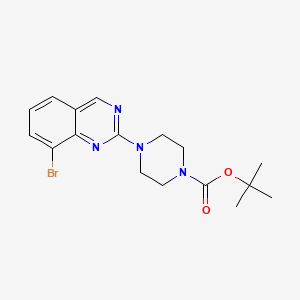
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
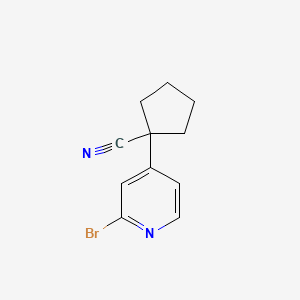
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
